2-(Oxan-2-yl)pyrrolidine hydrochloride chemical structure and properties
2-(Oxan-2-yl)pyrrolidine hydrochloride chemical structure and properties
An In-Depth Technical Guide to 2-(Oxan-2-yl)pyrrolidine Hydrochloride for Researchers and Drug Development Professionals
Introduction
2-(Oxan-2-yl)pyrrolidine hydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted with an oxane (tetrahydropyran) group. As a saturated nitrogen heterocycle, the pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its prevalence is due to its ability to explore three-dimensional chemical space effectively, contribute to the stereochemistry of a molecule, and serve as a versatile synthetic handle.[2][3] The incorporation of an oxane ring, the core of pyranose sugars, can modulate physicochemical properties such as solubility and lipophilicity, making this compound a valuable building block for the synthesis of novel chemical entities in drug discovery.[4][5]
This guide offers a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(Oxan-2-yl)pyrrolidine hydrochloride, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.
Chemical Structure and Nomenclature
The structure of 2-(Oxan-2-yl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring linked at the 2-position to the 2-position of a six-membered oxane ring. The hydrochloride salt form protonates the secondary amine of the pyrrolidine ring, enhancing its stability and water solubility.
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IUPAC Name: 2-(Oxan-2-yl)pyrrolidine hydrochloride
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Synonyms: 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine hydrochloride
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CAS Number: 136032-73-4
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Molecular Formula: C₉H₁₇NO · HCl
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Molecular Weight: 191.70 g/mol
Chemical Structure Diagram
Caption: 2D structure of 2-(Oxan-2-yl)pyrrolidine hydrochloride.
Physicochemical and Spectroscopic Properties
The properties of this compound are dictated by its bicyclic heterocyclic structure and its salt form.
Physicochemical Data Summary
| Property | Value | Source/Comment |
| Physical Form | Solid / Powder | Typical for hydrochloride salts of amines. |
| Solubility | Miscible with water. | The parent compound, pyrrolidine, is miscible with water. The hydrochloride form generally enhances aqueous solubility.[1][4] |
| Melting Point | Not readily available. Varies based on purity. | Similar small molecule hydrochloride salts often have melting points >150 °C. |
| Boiling Point | ~87 °C (for parent pyrrolidine) | The hydrochloride salt will decompose at high temperatures rather than boil.[1] |
| pKa | ~11.3 (for parent pyrrolidine conjugate acid) | The electron-withdrawing oxanyl group may slightly lower the basicity of the pyrrolidine nitrogen.[1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 2-(Oxan-2-yl)pyrrolidine hydrochloride.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. Key signals would include multiplets for the CH₂ groups of both the pyrrolidine and oxane rings, and a distinct signal for the proton on the carbon linking the two rings.[6][7]
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¹³C NMR Spectroscopy: The carbon spectrum would show nine distinct signals corresponding to the nine carbon atoms in the structure. The chemical shifts would be characteristic of saturated heterocyclic systems.[7]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base.
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching vibrations for the secondary ammonium salt, C-H stretching for the aliphatic rings, and C-O stretching from the ether linkage in the oxane ring.
Synthesis and Reactivity
The synthesis of 2-(Oxan-2-yl)pyrrolidine hydrochloride can be approached through various synthetic routes common in heterocyclic chemistry.
General Synthetic Strategy
A common approach involves the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold. One plausible route involves the reaction of a suitable pyrrolidine derivative with a dihydropyran derivative, a common method for forming tetrahydropyranyl ethers and related structures.[5] Many modern methods for pyrrolidine synthesis utilize catalytic N-heterocyclization of primary amines with diols or intramolecular amination of C(sp³)-H bonds.[8]
Illustrative Synthetic Workflow
A potential synthesis could involve the cyclization of an amino alcohol to form the pyrrolidine ring, followed by the introduction of the oxane moiety.
Caption: A generalized workflow for the synthesis of 2-(Oxan-2-yl)pyrrolidine HCl.
Causality in Experimental Design:
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Protecting Groups: The use of an N-protecting group (e.g., Boc, Cbz) on the pyrrolidine nitrogen is crucial to prevent side reactions during the introduction of the oxane ring and to control reactivity.
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Catalysis: The reaction of an alcohol with dihydropyran to form a THP ether is typically catalyzed by a protic or Lewis acid. This principle can be adapted for C-C bond formation with suitable substrates.[9]
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Salt Formation: The final step of reacting the free base with hydrochloric acid in a non-polar solvent like diethyl ether is a standard and reliable method to precipitate the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify.
Chemical Reactivity
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Basicity and Nucleophilicity: The nitrogen atom of the pyrrolidine ring is basic and nucleophilic, readily participating in reactions like alkylation and acylation, although this reactivity is masked in the hydrochloride salt form.[10]
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Stability of the Oxane Ring: The acetal-like linkage between the two rings is susceptible to cleavage under strong acidic conditions, a key feature of the tetrahydropyranyl (THP) group, which is often used as an acid-labile protecting group for alcohols.[5][9] This property must be considered in any subsequent synthetic steps.
Applications in Research and Drug Development
The structural motifs present in 2-(Oxan-2-yl)pyrrolidine hydrochloride are of significant interest to medicinal chemists.
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Scaffold for Drug Discovery: The pyrrolidine ring is a "privileged scaffold" found in numerous FDA-approved drugs, including ACE inhibitors like captopril and antiviral agents.[4][11] Its non-planar, sp³-rich structure provides an excellent framework for creating molecules with complex three-dimensional shapes that can bind effectively to biological targets.[2][11]
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Building Block for Complex Molecules: This compound serves as a chiral building block for the synthesis of more elaborate molecules. The defined stereochemistry at the junction of the two rings can be used to impart stereochemical control in subsequent reactions. The stereogenicity of carbons in the pyrrolidine ring is a critical feature, as different stereoisomers can exhibit vastly different biological profiles.[2][3]
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Modulation of Physicochemical Properties: The oxane moiety can improve properties like aqueous solubility and metabolic stability. By acting as a hydrogen bond acceptor, it can influence how a molecule interacts with its biological target and its overall pharmacokinetic profile.[4] The introduction of such Fsp³-rich fragments is a recognized strategy to improve the clinical success rate of drug candidates.[11]
Safety and Handling
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General Hazards: Similar amine hydrochlorides can be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[12]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]
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Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place.[13] Being a hydrochloride salt, it may be hygroscopic.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2-(Oxan-2-yl)pyrrolidine hydrochloride is a synthetically valuable compound that combines two important heterocyclic scaffolds. Its structure offers a unique combination of stereochemical complexity, synthetic versatility, and physicochemical properties relevant to modern drug discovery. For researchers in medicinal chemistry and organic synthesis, it represents a key building block for the development of novel bioactive molecules with potentially improved pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the laboratory.
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